molecular formula C30H37N5O6 B14239619 L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan CAS No. 229981-30-0

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan

Cat. No.: B14239619
CAS No.: 229981-30-0
M. Wt: 563.6 g/mol
InChI Key: RSGIMSLIHIRVQV-CQJMVLFOSA-N
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Description

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan is a tetrapeptide composed of four amino acids: valine (Val), tyrosine (Tyr), proline (Pro), and tryptophan (Trp). Tryptophan, a precursor for serotonin and melatonin, is often associated with neuromodulatory functions, while tyrosine and proline may influence peptide stability and receptor interactions . The sequence arrangement (Val-Tyr-Pro-Trp) implies possible bioactivity in neuropeptide or hormone-mimetic systems, though further empirical validation is required.

Properties

CAS No.

229981-30-0

Molecular Formula

C30H37N5O6

Molecular Weight

563.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C30H37N5O6/c1-17(2)26(31)28(38)33-23(14-18-9-11-20(36)12-10-18)29(39)35-13-5-8-25(35)27(37)34-24(30(40)41)15-19-16-32-22-7-4-3-6-21(19)22/h3-4,6-7,9-12,16-17,23-26,32,36H,5,8,13-15,31H2,1-2H3,(H,33,38)(H,34,37)(H,40,41)/t23-,24-,25-,26-/m0/s1

InChI Key

RSGIMSLIHIRVQV-CQJMVLFOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or OxymaPure.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Enzymatic synthesis using proteases or peptidases can also be employed for more environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products:

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, resulting in reduced peptide forms.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cell signaling and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Valyl-L-tyrosyl-L-prolyl-L-tryptophan with related peptides based on sequence, molecular weight, and key properties:

Compound Name Amino Acid Sequence Molecular Weight (g/mol) CAS Number Key Features Reference
This compound Val-Tyr-Pro-Trp ~600 (estimated) Not available Tetrapeptide with aromatic residues (Tyr, Trp) -
L-Tryptophan, L-seryl-L-valyl-L-tyrosyl-L-prolyl Ser-Val-Tyr-Pro-Trp Not reported 618461-79-3 Pentapeptide with serine substitution
L-Valine, L-tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl Val-Trp-Thr-Tyr-Ile-Pro-Pro 875.02 652969-13-6 Hexapeptide with threonine and isoleucine

Key Observations :

  • Sequence Length : The hexapeptide in has a longer chain, which may reduce bioavailability compared to shorter peptides like the tetrapeptide .
  • Molecular Weight : Longer peptides (e.g., 875 g/mol in ) may face challenges in crossing the blood-brain barrier, whereas smaller peptides (~600 g/mol) could exhibit better tissue penetration.

Functional and Pharmacological Comparisons

Tryptophan-Containing Peptides
  • L-Tryptophan: As a standalone amino acid, it serves as a precursor for serotonin and niacin, with documented roles in mood regulation and sleep . Its inclusion in peptides may enhance stability or target-specific delivery.
  • This compound: The presence of proline (a cyclic imino acid) may confer resistance to protease degradation, prolonging half-life compared to linear peptides .
Enzyme Interactions and Receptor Binding
  • highlights a complex peptide with acetyl and naphthalene groups, demonstrating how structural modifications (e.g., acetylation) can enhance receptor affinity or inhibit enzymes .

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